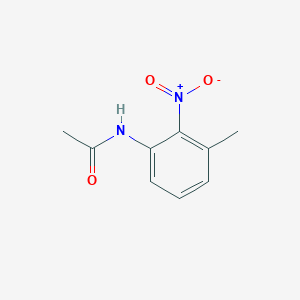
N-(3-methyl-2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-2-nitrophenyl)acetamide, also known as MNA, is a chemical compound that has been widely used in scientific research due to its unique properties. MNA is a yellow crystalline powder that is soluble in organic solvents and is stable under normal laboratory conditions. It has been used as a reagent in various chemical reactions, and its applications in biological and medical research have been extensively studied.
Mechanism of Action
The mechanism of action of N-(3-methyl-2-nitrophenyl)acetamide is based on its ability to react with various biomolecules, such as amino acids and nucleotides, to form stable adducts. The resulting products can be detected using various spectroscopic techniques, such as UV-Vis spectroscopy and fluorescence spectroscopy. N-(3-methyl-2-nitrophenyl)acetamide has been shown to react specifically with cysteine residues in proteins, making it a useful tool for studying protein structure and function.
Biochemical and Physiological Effects
N-(3-methyl-2-nitrophenyl)acetamide has been shown to have minimal toxicity in vitro and in vivo, making it a safe reagent for use in biological and medical research. However, it has been shown to have some cytotoxic effects at high concentrations, and caution should be exercised when handling this compound. N-(3-methyl-2-nitrophenyl)acetamide has also been shown to have antioxidant properties, which may be useful in the development of new drugs for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-methyl-2-nitrophenyl)acetamide is its versatility as a reagent. It can be used to detect and quantify various biomolecules, and its applications in biosensors and diagnostic assays make it a valuable tool in medical research. However, N-(3-methyl-2-nitrophenyl)acetamide has some limitations, including its sensitivity to pH and temperature, which can affect its reactivity and stability. Additionally, N-(3-methyl-2-nitrophenyl)acetamide has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for the use of N-(3-methyl-2-nitrophenyl)acetamide in scientific research. One area of interest is the development of new biosensors and diagnostic assays using N-(3-methyl-2-nitrophenyl)acetamide as a reagent. Another potential application is the use of N-(3-methyl-2-nitrophenyl)acetamide in the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, further studies are needed to explore the potential antioxidant properties of N-(3-methyl-2-nitrophenyl)acetamide and its potential use in the prevention and treatment of oxidative stress-related diseases.
Conclusion
In conclusion, N-(3-methyl-2-nitrophenyl)acetamide is a versatile and useful reagent in scientific research. Its ability to act as a chromogenic and fluorogenic reagent makes it a valuable tool in the detection and quantification of various biomolecules, and its applications in biosensors and diagnostic assays make it a promising area of research. Further studies are needed to explore the potential applications of N-(3-methyl-2-nitrophenyl)acetamide in drug development and the prevention and treatment of oxidative stress-related diseases.
Synthesis Methods
N-(3-methyl-2-nitrophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-methyl-2-nitroaniline with acetic anhydride or acetic acid. The reaction is typically carried out under reflux conditions in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The resulting product is then purified using a variety of techniques, such as recrystallization or column chromatography.
Scientific Research Applications
N-(3-methyl-2-nitrophenyl)acetamide has been widely used in scientific research due to its ability to act as a chromogenic and fluorogenic reagent. It has been used to detect and quantify various biomolecules, such as proteins, enzymes, and nucleic acids. N-(3-methyl-2-nitrophenyl)acetamide has also been used in the development of biosensors and diagnostic assays for various diseases, including cancer and infectious diseases.
properties
Product Name |
N-(3-methyl-2-nitrophenyl)acetamide |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N-(3-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-3-5-8(10-7(2)12)9(6)11(13)14/h3-5H,1-2H3,(H,10,12) |
InChI Key |
NBOKOFYPQJRBDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)
![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)




![1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine](/img/structure/B261457.png)

![2-(4-bromo-2-chlorophenoxy)-N-[4-(tert-butylsulfamoyl)phenyl]acetamide](/img/structure/B261462.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B261466.png)
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)
